molecular formula C9H11NO2S B12577588 2-(3-Aminophenyl)-3-mercaptopropanoic acid

2-(3-Aminophenyl)-3-mercaptopropanoic acid

Cat. No.: B12577588
M. Wt: 197.26 g/mol
InChI Key: WOYCAJIRNXWVLG-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-3-mercaptopropanoic acid is an organic compound that features both an amino group and a thiol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-3-mercaptopropanoic acid typically involves the reaction of 3-nitrobenzaldehyde with thioglycolic acid under acidic conditions to form the corresponding nitro compound. This intermediate is then reduced to the amino compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-3-mercaptopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenated compounds can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Aminophenyl)-3-mercaptopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of sensors and other analytical tools.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-3-mercaptopropanoic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)-3-mercaptopropanoic acid
  • 2-(2-Aminophenyl)-3-mercaptopropanoic acid
  • 3-Aminophenylacetic acid

Uniqueness

2-(3-Aminophenyl)-3-mercaptopropanoic acid is unique due to the specific positioning of the amino and thiol groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-(3-aminophenyl)-3-sulfanylpropanoic acid

InChI

InChI=1S/C9H11NO2S/c10-7-3-1-2-6(4-7)8(5-13)9(11)12/h1-4,8,13H,5,10H2,(H,11,12)

InChI Key

WOYCAJIRNXWVLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(CS)C(=O)O

Origin of Product

United States

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